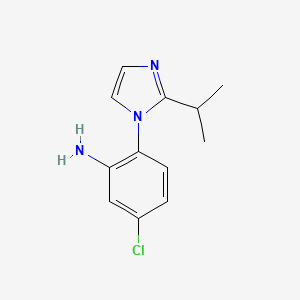

5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline

Description

Properties

IUPAC Name |

5-chloro-2-(2-propan-2-ylimidazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-8(2)12-15-5-6-16(12)11-4-3-9(13)7-10(11)14/h3-8H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSKYDJMEQKGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1C2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-nitroaniline with 2-isopropylimidazole under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the imidazole ring through cyclization reactions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl derivatives.

Scientific Research Applications

Chemistry

- Building Block : This compound serves as a crucial building block in synthesizing more complex organic molecules.

- Ligand in Coordination Chemistry : It can act as a ligand for metal ions, facilitating various coordination complexes.

Biology

- Antimicrobial Properties : Research indicates potential antimicrobial and antifungal activities, making it a candidate for further biological studies.

Medicine

- Pharmaceutical Intermediate : Ongoing studies explore its role as an intermediate in developing new pharmaceuticals, especially those targeting infectious diseases.

Industry

- Agrochemicals and Dyes : The compound is utilized in producing agrochemicals and dyes due to its reactive chloro group.

Case Studies

While specific case studies are not included due to limited available literature directly referencing this compound, its structural similarities with other imidazole derivatives suggest potential parallels in their biological activity. For instance, imidazole derivatives have been extensively studied for their roles in medicinal chemistry, particularly as antifungal agents or enzyme inhibitors.

Research Directions

Future research could focus on:

- In Vivo Studies : Evaluating its efficacy and safety in biological systems.

- Structural Modifications : Investigating how changes to the structure affect biological activity.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and metabolic pathways. The chloro group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Imidazole Substitution : The 2-isopropyl group in the target compound increases steric hindrance compared to unsubstituted (6AV) or methyl-substituted (fluoro analog) imidazoles. This may reduce binding affinity in enzyme pockets but improve metabolic stability .

- Ring Saturation : The dihydro-imidazole derivative () loses aromaticity, reducing π-π stacking interactions but enabling hydrogen bonding via the NH group in the saturated ring .

Spectroscopic and Analytical Data

- FTIR/NMR Trends : Analogs like N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline () show characteristic NH stretches at ~3400 cm⁻¹ and C-Cl vibrations at ~750 cm⁻¹. The isopropyl group in the target compound would introduce aliphatic C-H stretches (~2900 cm⁻¹) and downfield shifts in ¹H NMR due to electron-withdrawing effects .

- Collision Cross-Section (CCS) : The fluoro-methyl analog () has a CCS of 139.9 Ų for [M+H]⁺, suggesting moderate polarity. The isopropyl variant may exhibit higher CCS due to increased molecular volume .

Biological Activity

5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline is a member of the imidazole derivative family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry and pharmacology, primarily due to its structural characteristics that influence its biological interactions.

Chemical Structure and Properties

IUPAC Name: 5-chloro-2-(2-propan-2-ylimidazol-1-yl)aniline

Molecular Formula: C12H14ClN3

CAS Number: 1021109-93-2

The compound features a chloro group at the 5th position and an isopropyl-substituted imidazole ring at the 2nd position of the aniline moiety. The presence of these functional groups significantly impacts its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Metal Ion Coordination: The imidazole ring can coordinate with metal ions, influencing enzymatic activities and metabolic pathways.

- Electrophilic Aromatic Substitution: The chloro group can participate in electrophilic aromatic substitution reactions, enhancing the compound's reactivity.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies suggest that imidazole derivatives, including this compound, exhibit antimicrobial properties. This includes:

- Bacterial Inhibition: Effective against various strains of bacteria, potentially serving as a scaffold for developing new antibiotics.

- Fungal Activity: Demonstrated antifungal properties in vitro, indicating potential applications in treating fungal infections.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

| Study | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | <50 | Inhibition of NF-kB/AP-1 | |

| Related Imidazole Derivatives | Varies | COX inhibition |

Anticancer Potential

Research indicates that some imidazole derivatives may possess anticancer properties. The specific mechanisms often involve:

- Inhibition of Cell Proliferation: Targeting specific signaling pathways that promote tumor growth.

- Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Case Studies

Several studies have explored the biological activity of imidazole derivatives similar to this compound:

- Synthesis and Screening of Imidazole Derivatives : A study synthesized a series of imidazole compounds and evaluated their biological activities, revealing significant antimicrobial effects (IC50 values ranging from 4.8 to 30.1 µM) .

- Docking Studies : Molecular docking studies have been conducted to predict binding affinities to biological targets, suggesting that modifications in the imidazole ring can enhance activity against specific enzymes .

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline, and what critical reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the aniline core. A common approach includes:

Chlorination and Substitution : Reacting 5-chloro-2-nitroaniline with 2-isopropylimidazole under nucleophilic aromatic substitution conditions (e.g., using a polar aprotic solvent like DMF at 80–100°C) to introduce the imidazole moiety.

Reduction : Reducing the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Critical Factors :

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ at m/z 265.0954 for C₁₂H₁₅ClN₃) ensures molecular formula accuracy .

- X-ray Crystallography : For unambiguous confirmation, SHELX software (SHELXL/SHELXS) is used to refine crystal structures, particularly for resolving imidazole ring conformations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

Methodological Answer: Discrepancies in IC₅₀ values often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times (24 vs. 48 hours), or detection methods (MTT vs. ATP luminescence). Standardize protocols using guidelines like the NIH’s Assay Guidance Manual.

- Compound Stability : Assess degradation under assay conditions via HPLC. For example, imidazole-containing anilines may hydrolyze in acidic media, reducing effective concentrations .

- Statistical Robustness : Use triplicate measurements and nonlinear regression models (e.g., GraphPad Prism) to calculate confidence intervals for IC₅₀ .

Example : A study on a related compound (5-chloro-2-(pyrrolidin-1-yl)aniline) reported IC₅₀ = 15 µM after 48 hours in HeLa cells, while another showed IC₅₀ = 25 µM in MCF-7 cells at 24 hours, highlighting cell-type and temporal dependencies .

Q. What computational and experimental methods are recommended for elucidating the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinase domains). Focus on the imidazole’s hydrogen-bonding capacity and chloro group’s hydrophobic effects.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for targets like tubulin or DNA topoisomerases.

- Crystallography : Co-crystallize the compound with purified proteins (e.g., cytochrome P450 isoforms) and refine structures using SHELXL to identify binding pockets .

Case Study : For the structurally similar 5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride, SPR revealed KD = 8.2 µM with caspase-3, aligning with apoptosis induction observed in vitro .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C to identify decomposition points.

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Imidazole rings are prone to photolytic cleavage.

- pH Stability : Incubate in buffers (pH 2–12) for 24 hours; quantify intact compound using LC-MS. Acidic conditions may protonate the aniline group, altering solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.